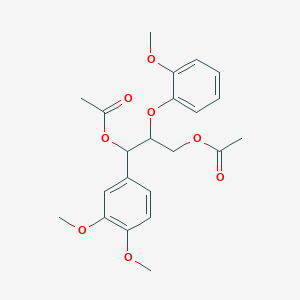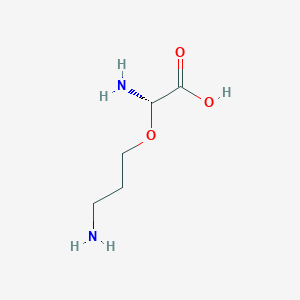
L-Serine,O-(2-aminoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine,O-(2-aminoethyl)-: is an L-α-amino acid derivative where the hydroxy group at position 3 of L-serine is converted to the corresponding 2-aminoethyl ether. This compound is known for its role as an antimetabolic antibiotic obtained from the bacterium Streptomyces reseoviridofuscus . It has various biological roles, including acting as an antimicrobial agent, antineoplastic agent, and metabolite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine,O-(2-aminoethyl)- typically involves the conversion of L-serine to its 2-aminoethyl ether derivative. This can be achieved through a series of chemical reactions, including the protection of the amino group, etherification of the hydroxy group, and subsequent deprotection .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: L-Serine,O-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Chemistry: L-Serine,O-(2-aminoethyl)- is used in chemical research to study amino acid derivatives and their properties .
Biology: In biological research, it is used to investigate metabolic pathways and the role of amino acid derivatives in cellular processes .
Medicine: The compound has potential therapeutic applications, including its use as an antineoplastic agent and antimicrobial agent .
Mecanismo De Acción
L-Serine,O-(2-aminoethyl)- exerts its effects through various mechanisms:
Neuroprotection: It activates glycine receptors and upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects.
Protein Clearance: It induces the activity of autophagic-lysosomal enzymes, contributing to the clearance of misfolded proteins.
Microglial Polarization: It regulates microglial polarization, promoting the repair of white matter damage and reducing inflammation.
Comparación Con Compuestos Similares
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
D-Serine: A derivative of L-serine with roles in neurotransmission and neuroprotection.
L-4-oxalysine: Another derivative of L-serine with similar biological roles.
Uniqueness: L-Serine,O-(2-aminoethyl)- is unique due to its specific structure, which allows it to act as an antimetabolic antibiotic and participate in various biochemical pathways .
Propiedades
Fórmula molecular |
C5H12N2O3 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3-aminopropoxy)acetic acid |
InChI |
InChI=1S/C5H12N2O3/c6-2-1-3-10-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
Clave InChI |
LULLRDASRDVYPV-BYPYZUCNSA-N |
SMILES isomérico |
C(CN)CO[C@@H](C(=O)O)N |
SMILES canónico |
C(CN)COC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


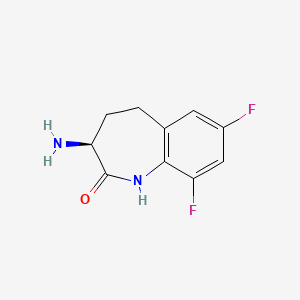
![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
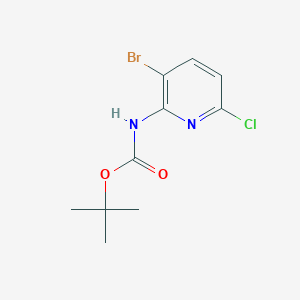
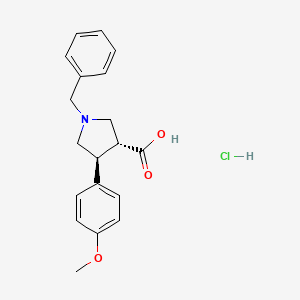
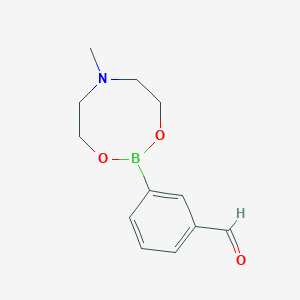
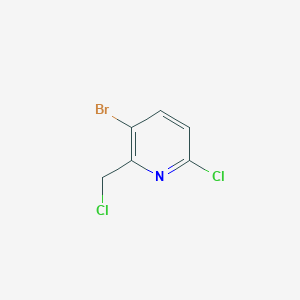
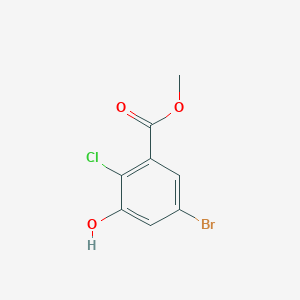
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
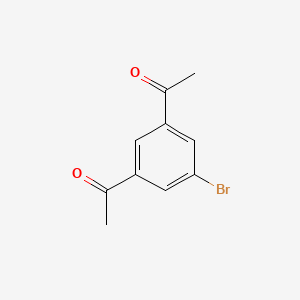

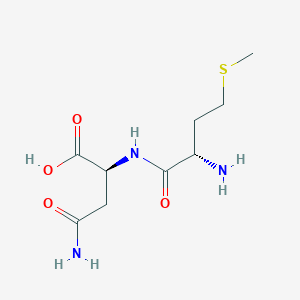
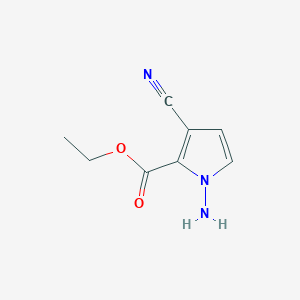
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
